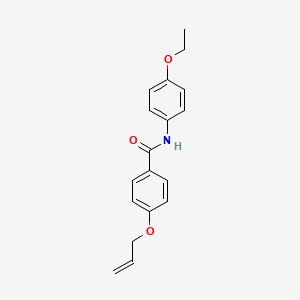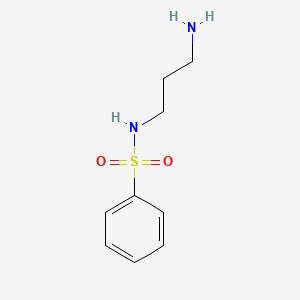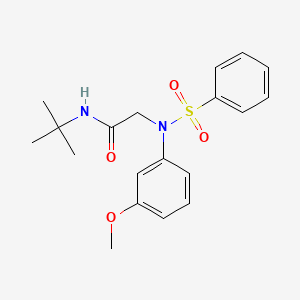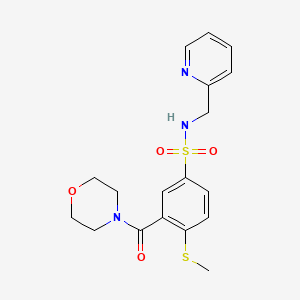![molecular formula C22H31ClN2O3S B4759456 1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4759456.png)
1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride
Descripción general
Descripción
1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IB-MECA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of IB-MECA involves its binding to the adenosine A3 receptor, which leads to the activation of intracellular signaling pathways. This activation can lead to a variety of physiological responses, including the inhibition of inflammation and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the promotion of apoptosis in cancer cells, and the modulation of cardiovascular function. These effects are thought to be due to the activation of the adenosine A3 receptor and the subsequent activation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IB-MECA has several potential advantages for use in lab experiments, including its ability to selectively activate the adenosine A3 receptor and its potential therapeutic effects in a variety of diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving IB-MECA, including the development of more selective adenosine A3 receptor agonists, the investigation of its potential therapeutic effects in other diseases, and the exploration of its potential use in combination with other drugs. Further research is needed to fully understand the potential applications of IB-MECA in scientific research.
Aplicaciones Científicas De Investigación
IB-MECA has been studied for its potential applications in scientific research, including its use as an adenosine A3 receptor agonist. Adenosine receptors are involved in a variety of physiological processes, including inflammation, cardiovascular function, and neurotransmission. By acting as an agonist for the adenosine A3 receptor, IB-MECA has been shown to have potential therapeutic effects in a variety of diseases, including cancer, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S.ClH/c1-18(2)15-19-7-9-22(10-8-19)28(25,26)24-13-11-23(12-14-24)17-20-5-4-6-21(16-20)27-3;/h4-10,16,18H,11-15,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLGEWMHRIOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)
![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
![4-sec-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4759429.png)

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)

![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
